N-(3-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propyl)acetamide

Description

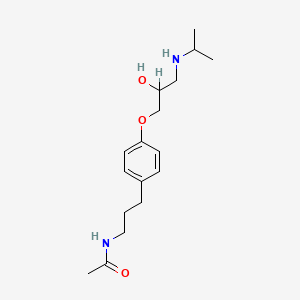

Chemical Name: N-(3-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propyl)acetamide CAS Number: 57494-84-5 (from ) Molecular Formula: Presumed to be C₁₇H₂₇N₂O₄ (based on structural analysis). Structural Features:

- A phenylpropyl backbone with a hydroxy-isopropylamino propoxy side chain.

- Acetamide functional group at the terminal position.

This compound is structurally related to beta-blockers, particularly Practolol (), but features a propyl group instead of a direct phenyl linkage.

Properties

CAS No. |

57494-84-5 |

|---|---|

Molecular Formula |

C17H28N2O3 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

N-[3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propyl]acetamide |

InChI |

InChI=1S/C17H28N2O3/c1-13(2)19-11-16(21)12-22-17-8-6-15(7-9-17)5-4-10-18-14(3)20/h6-9,13,16,19,21H,4-5,10-12H2,1-3H3,(H,18,20) |

InChI Key |

LGDPMZTXBPFBSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCCNC(=O)C)O |

Origin of Product |

United States |

Biological Activity

N-(3-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propyl)acetamide, also known by its CAS number 22568-64-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H26N2O4

- Molecular Weight : 306.37 g/mol

- CAS Number : 22568-64-5

- IUPAC Name : N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide

The compound exhibits activity through interactions with G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. GPCRs are known to regulate numerous cellular processes, including neurotransmission and hormonal responses. Specific studies have indicated that derivatives of this compound may influence adenylyl cyclase activity, a key enzyme in the signaling pathways mediated by GPCRs .

Pharmacological Effects

- Cardiovascular Effects :

- Neuroprotective Properties :

- Antimicrobial Activity :

In Vitro Studies

A study conducted on the compound's derivatives demonstrated significant inhibition of certain cancer cell lines, indicating potential anti-cancer properties. The study utilized various assays to evaluate cell viability and proliferation rates, revealing that higher concentrations led to reduced cell growth .

Clinical Implications

Clinical trials are necessary to further elucidate the therapeutic potential of this compound in humans. Initial findings suggest a favorable safety profile; however, comprehensive clinical evaluations are essential to confirm efficacy and safety in diverse populations.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural and Functional Differences

Pharmacological and Physicochemical Properties

- Target Compound vs. Receptor Selectivity: Practolol selectively blocks β₁-adrenergic receptors. The target’s extended alkyl chain may alter receptor binding kinetics, though experimental data are lacking.

- Impurity Profiles :

Regulatory and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.